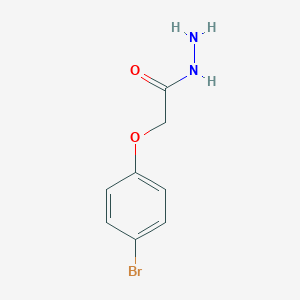![molecular formula C19H19NO4 B095257 [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-55-2](/img/structure/B95257.png)
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is an organic compound that features a biphenyl group, a propynyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate typically involves multiple steps:
Formation of the biphenylyloxy group: This can be achieved through a coupling reaction between a halogenated biphenyl and a suitable nucleophile.
Introduction of the propynyl group: This step might involve the use of a propargyl halide and a base to introduce the propynyl group.
Formation of the carbamate group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different products.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The biphenylyloxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield an aldehyde or a carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(p-Biphenylyloxy)-2-propanol carbamate: Lacks the propynyl group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate.
Uniqueness
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the presence of both the propynyl and carbamate groups, which can impart specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
16222-55-2 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
InChI Key |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Canonical SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Synonyms |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



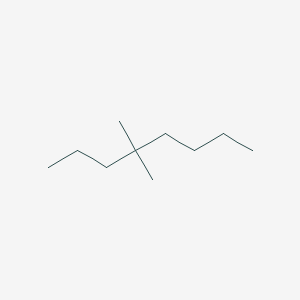
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
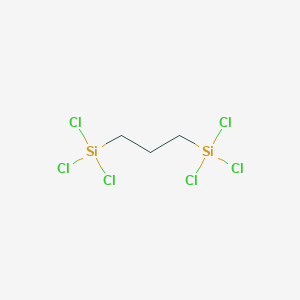
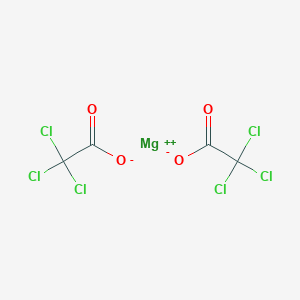
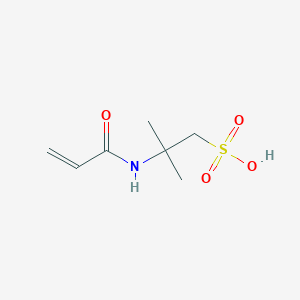
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
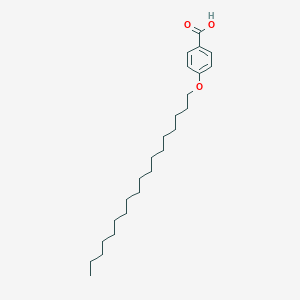
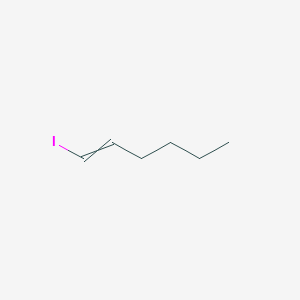
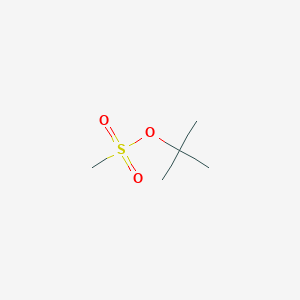
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B95195.png)
